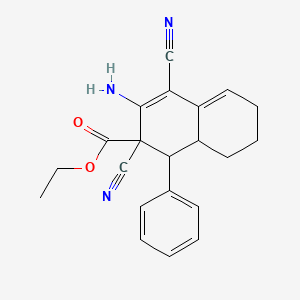
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hexahydronaphthalene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific applications and biological activities.
Uniqueness
What sets Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and development in various scientific fields.
Actividad Biológica
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate is a complex organic compound recognized for its potential biological activities. This article explores its synthesis, structural characteristics, biological interactions, and applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: C₂₁H₂₁N₃O₂
Molecular Weight: 347.41 g/mol
CAS Number: 77198-36-8
The compound features multiple functional groups that contribute to its reactivity and biological properties. Its structure includes a hexahydronaphthalene core with amino and dicyano substituents that enhance its pharmacological potential.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-amino-2,4-dicyano-1-phenyl-6,7,8,8a-tetrahydro-1H-naphthalene-2-carboxylate |
| InChI | InChI=1S/C21H21N3O2/c1-2-26-20(25)21(13-23)18(14-8-4-3-5-9-14)16-11-7-6-10-15(16)17(12-22)19(21)24/h3-5,8-10,16,18H,2,6-7,11,24H2,1H3 |
| SMILES | CCOC(=O)C1(C(C2CCCC=C2C(=C1N)C#N)C3=CC=CC=C3)C#N |
Synthesis
The synthesis of Ethyl 3-amino-2,4-dicyano-1-phenyl-naphthalene involves multi-step organic reactions. Typical methods include cyclization of appropriate precursors under controlled conditions using solvents like ethanol and various catalysts to optimize yield and purity .
The biological activity of Ethyl 3-amino-2,4-dicyano compounds primarily involves interactions with various biological targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways relevant to cell proliferation and apoptosis.
Pharmacological Applications
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of dicyano compounds can inhibit tumor growth by interfering with cancer cell signaling pathways.
- Antimicrobial Properties : Ethyl 3-amino derivatives have shown potential against various bacterial strains and viruses .
- Neuroprotective Effects : The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis .
Study on Anticancer Properties
A study conducted by Cui et al. (2005) highlighted the fluorescence properties of dicyanoaniline derivatives similar to Ethyl 3-amino compounds. These properties correlate with their ability to act as effective anticancer agents due to their electron donor/acceptor characteristics .
Antimicrobial Activity Assessment
In a recent assessment of antimicrobial efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli, derivatives of the compound demonstrated significant inhibitory effects at varying concentrations. The results suggest potential for development into therapeutic agents .
Propiedades
Fórmula molecular |
C21H21N3O2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
ethyl 3-amino-2,4-dicyano-1-phenyl-6,7,8,8a-tetrahydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H21N3O2/c1-2-26-20(25)21(13-23)18(14-8-4-3-5-9-14)16-11-7-6-10-15(16)17(12-22)19(21)24/h3-5,8-10,16,18H,2,6-7,11,24H2,1H3 |
Clave InChI |
OLUGSZUWEAVXBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(C2CCCC=C2C(=C1N)C#N)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















